2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine 2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine
Brand Name: Vulcanchem
CAS No.: 75007-86-2
VCID: VC1962104
InChI: InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16)
SMILES: C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine

CAS No.: 75007-86-2

Cat. No.: VC1962104

Molecular Formula: C12H8BrN3

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-1H-imidazo(4,5-b)pyridine - 75007-86-2

Specification

CAS No. 75007-86-2
Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
IUPAC Name 2-(4-bromophenyl)-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16)
Standard InChI Key VSESNXXKQZZRMB-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br
Canonical SMILES C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Physical Properties

2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C₁₂H₈BrN₃. It features a fused ring system consisting of an imidazole ring and a pyridine ring (forming the imidazo[4,5-b]pyridine scaffold), with a 4-bromophenyl substituent at the C-2 position. The compound has a molecular weight of 274.12 g/mol and is characterized by a distinctive structural arrangement that contributes to its chemical reactivity and biological properties .

The compound's physical properties include:

PropertyValue
CAS Number75007-86-2
Molecular FormulaC₁₂H₈BrN₃
Molecular Weight274.12 g/mol
AppearancePowder
Density1.614 g/cm³
Boiling Point449.8 °C at 760 mmHg
Storage ConditionsRoom Temperature
Standard InChIInChI=1S/C12H8BrN3/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,(H,14,15,16)

The compound is typically stored at room temperature and is handled with appropriate precautions due to potential skin, eye, and respiratory irritation hazards .

Synthetic Methodologies

Traditional Synthesis Approaches

The synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine can be achieved through several established routes that are commonly used for imidazo[4,5-b]pyridine derivatives. One traditional approach involves the reaction between 2-chloro-3-nitropyridine and primary amines, followed by reduction and cyclization steps .

The general synthetic pathway involves:

  • Nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with a primary amine

  • Reduction of the nitro group to form a diamine intermediate

  • Condensation with an aldehyde (in this case, 4-bromobenzaldehyde) to form the imidazo[4,5-b]pyridine scaffold

Optimized One-Pot Synthesis

Recent advancements have led to the development of an efficient one-pot, three-step protocol for synthesizing imidazo[4,5-b]pyridine derivatives, which can be applied to produce 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine. This method offers significant advantages including higher yields, shorter reaction times, and simpler purification processes .

The optimized synthetic procedure involves:

  • To a solution of 2-chloro-3-nitropyridine (1 equiv) in H₂O-IPA (5 mL, 1:1), a primary amine (1 equiv) is added and stirred for 5 minutes at room temperature. The reaction mixture is then heated at 80°C for 2 hours to obtain the intermediate product .

  • After completion of the first step, Zn (1 equiv) and concentrated HCl (0.5 equiv) are added to the same reaction mixture, which is then heated for 45 minutes at 80°C to obtain the diamine derivatives .

  • After completion and centrifugation to remove Zn dust, 4-bromobenzaldehyde (1 equiv) is added to the same reaction mixture, which is heated for 10 hours at 85°C. The reaction progresses through imine formation, followed by cyclization and aromatization to form the target imidazo[4,5-b]pyridine derivative .

This H₂O-IPA-assisted tandem SNAr reaction-reduction-condensation process provides a green and efficient procedure for the synthesis of imidazo[4,5-b]pyridine derivatives with excellent yields .

Reaction Mechanism

The formation of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine follows a well-elucidated mechanistic pathway. Time-dependent ¹H NMR studies of similar reactions have confirmed that the heterocyclization proceeds via imine formation (route A) rather than immonium intermediate formation (route B) .

The key steps in the mechanism include:

  • Formation of an imine intermediate between the diamine and 4-bromobenzaldehyde

  • Intramolecular nucleophilic attack of the adjacent NH group to the C=N moiety

  • Formation of disubstituted dihydroimidazo[4,5-b]pyridine derivatives

  • Aromatization to yield the final 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine product

The reaction is facilitated by the simultaneous electrophile-nucleophile activation ability of the water-isopropyl alcohol solvent system, which promotes the heterocyclization process .

Biological Activities

Antimicrobial Properties

While specific antimicrobial data for 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine is limited in the search results, studies on similar imidazo[4,5-b]pyridine derivatives have shown that these compounds generally exhibit variable antimicrobial activity. Testing against Gram-negative bacteria (such as Escherichia coli and Klebsiella) and Gram-positive bacteria (such as Staphylococcus aureus) has been conducted for various derivatives using conventional serial dilution methods .

Structure-Activity Relationships

The biological activity of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine and related compounds is significantly influenced by their structural features. Several structure-activity relationship patterns can be observed:

  • The presence of bromine at the para position of the phenyl ring appears to enhance certain biological activities, particularly antiproliferative effects, compared to unsubstituted analogs .

  • Comparison with the chloro-substituted analog (2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine) reveals similarities in core structure but potentially different biological activity profiles due to the different halogen substituents .

  • The position of the bromine substituent on the phenyl ring (para vs. meta) can significantly affect biological activity, as seen in comparisons between 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine and its isomer 2-(3-Bromophenyl)-1H-imidazo[4,5-b]pyridine .

  • Modifications at the N-1 position of the imidazo[4,5-b]pyridine scaffold have been shown to modulate biological activities, suggesting that derivatization at this position of 2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridine could lead to compounds with enhanced or selective biological profiles .

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